molecular formula C12H10ClFO2 B15296904 2-Chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid

2-Chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B15296904
M. Wt: 240.66 g/mol
InChI Key: WAZKODGNJLMWQJ-UHFFFAOYSA-N
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Description

2-Chloro-2-fluoro-3-phenylbicyclo[111]pentane-1-carboxylic acid is a compound belonging to the bicyclo[111]pentane family This class of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps. One common approach is the homolytic aromatic alkylation protocol, which allows for the introduction of the bicyclo[1.1.1]pentane core . This method is metal-free and involves the use of specific reagents and conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove oxygen atoms.

    Addition Reactions: The bicyclo[1.1.1]pentane core can participate in addition reactions, leading to the formation of more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.

Scientific Research Applications

2-Chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 2-chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its binding affinity to certain enzymes and receptors, modulating their activity. The bicyclo[1.1.1]pentane core provides a rigid framework that can influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and binding interactions, making it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C12H10ClFO2

Molecular Weight

240.66 g/mol

IUPAC Name

2-chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C12H10ClFO2/c13-12(14)10(8-4-2-1-3-5-8)6-11(12,7-10)9(15)16/h1-5H,6-7H2,(H,15,16)

InChI Key

WAZKODGNJLMWQJ-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2(F)Cl)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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